molecular formula C11H8Cl2N2O3 B2740186 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide CAS No. 1396673-34-9

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2740186
CAS No.: 1396673-34-9
M. Wt: 287.1
InChI Key: LOIHHLXALSXYMH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a dichlorophenoxy group and an isoxazolyl group attached to an acetamide backbone. It is primarily used in agricultural chemistry as a herbicide due to its ability to inhibit the growth of broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2,4-dichlorophenoxyacetic acid: 2,4-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,4-dichlorophenoxyacetic acid.

    Synthesis of isoxazole derivative: Isoxazole derivatives can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with the isoxazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine derivative.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxyacetic acid derivatives.

    Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Employed in the formulation of herbicides for agricultural use.

Mechanism of Action

The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure but lacking the isoxazolyl group.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action but different substituents on the phenoxy ring.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is unique due to the presence of the isoxazolyl group, which may confer additional biological activity or specificity compared to other phenoxyacetic acid derivatives. This structural feature can influence its binding affinity to auxin receptors and its overall herbicidal efficacy.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(9(13)3-7)17-6-11(16)15-8-4-14-18-5-8/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIHHLXALSXYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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